3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
“3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1455095-34-7 . It has a molecular weight of 219.64 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-(4-fluorophenyl)-beta-alanine hydrochloride . The InChI Code is 1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 219.64 .Scientific Research Applications
Zwitterionic Structures and Vibrational Modes
- 3-Amino-2-(4-fluorophenyl)propanoic acid, a fluorinated building block in synthesis and a non-proteinogenic amino acid, has been studied for its zwitterionic monomer and dimer structures. These structures involve intra- and inter-H-bonds, and their vibrational modes correspond to characteristic absorptions in experimental IR spectra. This research aids in understanding the electronic and vibrational structure of such compounds (Pallavi & Tonannavar, 2020).
Synthesis of Fluorinated Amino Acids
- Research has been conducted on the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, which includes derivatives of 3-Amino-2-(4-fluorophenyl)propanoic acid. This synthesis is crucial in developing novel amino acids and peptides for various biochemical applications (Monclus, Masson, & Luxen, 1995).
Fluorescence Derivatisation of Amino Acids
- 3-Amino-2-(4-fluorophenyl)propanoic acid has been explored for its potential in fluorescence derivatisation of amino acids. This derivatisation can be vital for biological assays and the study of amino acids under different physiological conditions (Frade et al., 2007).
Hydrogels Modification and Medical Applications
- Research into the functional modification of poly vinyl alcohol/acrylic acid hydrogels using compounds like 3-Amino-2-(4-fluorophenyl)propanoic acid highlights its potential in medical applications, particularly in creating more stable and effective hydrogels for various biomedical uses (Aly & El-Mohdy, 2015).
Antitumor Activity in Amino Acid Derivatives
- Studies on amino acid ester derivatives containing compounds like 3-Amino-2-(4-fluorophenyl)propanoic acid have shown promising results in antitumor activities, suggesting its potential application in cancer treatment (Xiong et al., 2009).
Spectroscopic and Diffractometric Study of Polymorphism
- The compound has been studied for its role in the spectroscopic and diffractometric analysis of polymorphic forms of pharmaceutical compounds. This is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules involved in amino acid metabolism
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function by participating in protein synthesis or by modulating signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
The metabolic pathways involving 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride are not well-defined. Given its structural similarity to phenylalanine, it may be involved in similar metabolic pathways
Properties
IUPAC Name |
3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455095-34-7 |
Source
|
Record name | 3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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